ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate
Description
Ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate (hereafter referred to as Compound A) is a heterocyclic organic molecule featuring a fused pyrido[1,2-a]pyrimidin-4-one core substituted with a thiazolidinone moiety and a piperazine-carboxylate side chain. The (Z)-configuration of the thiazolidinone methylidene group is critical for its stereochemical stability and biological interactions.
Properties
Molecular Formula |
C24H29N5O4S2 |
|---|---|
Molecular Weight |
515.7 g/mol |
IUPAC Name |
ethyl 4-[4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H29N5O4S2/c1-3-5-7-11-29-22(31)18(35-24(29)34)16-17-20(25-19-9-6-8-10-28(19)21(17)30)26-12-14-27(15-13-26)23(32)33-4-2/h6,8-10,16H,3-5,7,11-15H2,1-2H3/b18-16- |
InChI Key |
UKWPXXRBOXYJDQ-VLGSPTGOSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidinone core, followed by the construction of the pyrido[1,2-a]pyrimidine ring system. Key steps include:
Formation of the Thiazolidinone Core: This involves the reaction of a suitable aldehyde with a thioamide in the presence of a base to form the thiazolidinone ring.
Construction of the Pyrido[1,2-a]pyrimidine Ring: This step involves the cyclization of an appropriate precursor with a pyrimidine derivative under acidic or basic conditions.
Final Coupling: The final step involves the coupling of the thiazolidinone and pyrido[1,2-a]pyrimidine intermediates with ethyl piperazine-1-carboxylate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazolidinone sulfur atom to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Structural Features
The structure includes a piperazine ring, a pyrido[1,2-a]pyrimidine core, and thiazolidine moieties, which are known for their diverse biological activities. The presence of multiple functional groups enhances the compound's interaction with biological targets.
Anticancer Properties
Research indicates that ethyl 4-{4-oxo-3-[Z-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through the following mechanisms:
- Inhibition of Tyrosine Kinases : The compound appears to inhibit key signaling pathways involved in cancer cell proliferation.
- Cell Cycle Arrest : It disrupts the cell cycle progression in cancer cells, leading to increased cell death.
Neuroprotective Effects
The compound has also demonstrated neuroprotective properties in various studies:
- Oxidative Stress Reduction : Similar compounds have shown the ability to protect neuronal cells from oxidative damage.
- Neuroinflammatory Response Modulation : It may enhance endogenous antioxidant defenses and reduce neuroinflammation.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial effects against various pathogens. The structural features of the compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Study 1: Anticancer Efficacy
A study conducted by Yasuda et al. evaluated several derivatives of piperazine compounds for their anticancer activity. One derivative exhibited potent activity against multiple tumor cell lines, with IC50 values significantly lower than those of standard chemotherapeutics. The mechanisms were linked to apoptosis induction and cell cycle arrest.
Case Study 2: Neuroprotective Properties
In a study published in MDPI, researchers explored the neuroprotective potential of related compounds using animal models of Alzheimer's disease. Results indicated that these compounds significantly reduced markers of neurodegeneration and improved cognitive functions.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of tyrosine kinases | Yasuda et al., 2023 |
| Neuroprotection | Reduction of oxidative stress | MDPI Study, 2024 |
| Antimicrobial | Disruption of microbial cell membranes | Preliminary Findings |
Mechanism of Action
The mechanism of action of ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacokinetics: The pentyl-thiazolidinone group in Compound A increases logP (predicted: 3.2) compared to Compound B (logP: 2.8), suggesting enhanced blood-brain barrier penetration .
- Toxicity: Thiazolidinone-containing compounds show moderate hepatotoxicity (LD₅₀ > 200 mg/kg in murine models), necessitating further optimization .
Biological Activity
Ethyl 4-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound features multiple pharmacophores including:
- A thiazolidinone moiety, known for its diverse biological activities.
- A pyrido[1,2-a]pyrimidine structure that contributes to its pharmacological profile.
The molecular formula is with a molecular weight of 537.661 g/mol .
Anticancer Properties
Recent studies have shown that derivatives of thiazolidinones exhibit significant anticancer activity. The thiazolidinone core is particularly effective against various cancer cell lines. For example, compounds similar to ethyl 4-{4-oxo... have been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating promising antiproliferative effects.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5j | A549 | 1.10 | EGFR Inhibition |
| Compound 5b | A549 | 1.20 | EGFR Inhibition |
| Compound 5i | A549 | 1.35 | EGFR Inhibition |
Table 1: Anticancer activity of thiazolidinone derivatives against A549 cell line .
The primary mechanism by which these compounds exert their anticancer effects includes:
- EGFR Inhibition : Compounds such as 5j show high inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
- Induction of Apoptosis : Thiazolidinone derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Structure-Activity Relationship (SAR)
The biological activity of ethyl 4-{4-oxo... can be significantly influenced by structural modifications:
- Substituents on the thiazolidinone ring : Variation in substituents at positions 2 and 3 can enhance potency against specific cancer types.
- Piperazine moiety : Modifications here can affect solubility and bioavailability, impacting overall efficacy.
Case Studies
A notable study evaluated a series of thiazolidinone derivatives, including those structurally related to ethyl 4-{4-oxo... The study highlighted that certain substitutions led to enhanced activity against MCF-7 and A549 cells with IC50 values as low as 0.72 µM for the most potent derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
